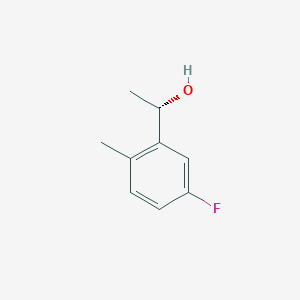

(1S)-1-(5-fluoro-2-methylphenyl)ethan-1-ol

Description

Molecular Architecture and Functional Groups

The molecular framework of (1S)-1-(5-fluoro-2-methylphenyl)ethan-1-ol is characterized by a substituted aromatic benzene ring system with specific positional arrangements of functional groups. The compound possesses a molecular formula of C9H11FO, indicating the presence of nine carbon atoms, eleven hydrogen atoms, one fluorine atom, and one oxygen atom. The benzene ring serves as the central structural unit, bearing two distinct substituents that significantly influence the molecule's electronic properties and reactivity patterns.

The fluorine atom occupies the 5-position of the benzene ring relative to the ethanol side chain, creating a meta relationship between the fluorine and the primary carbon attachment point. This positioning places the fluorine substituent in a strategic location where it can exert both inductive and resonance effects on the aromatic system. The electron-withdrawing nature of fluorine influences the electron density distribution throughout the aromatic ring, affecting both chemical reactivity and physical properties of the compound.

The methyl group is positioned at the 2-position of the benzene ring, establishing an ortho relationship to the ethanol side chain. This methyl substituent acts as an electron-donating group through hyperconjugation and inductive effects, partially counteracting the electron-withdrawing influence of the fluorine atom. The combination of these opposing electronic effects creates a unique electronic environment within the aromatic system that distinguishes this compound from simpler phenolic derivatives.

The ethanol side chain contains the primary functional group responsible for the compound's classification as a secondary alcohol. The carbon atom bearing the hydroxyl group represents the stereogenic center that defines the compound's chirality. The International Union of Pure and Applied Chemistry naming system designates this stereogenic center with the (1S) configuration, indicating the specific three-dimensional arrangement of substituents around this asymmetric carbon atom.

Stereochemical Configuration and Chirality

The stereochemical properties of this compound are defined by the presence of a single chiral center at the carbon atom bearing the hydroxyl functional group. The (S) configuration at this position follows the Cahn-Ingold-Prelog priority rules, where substituents are arranged in order of atomic number priority to determine the absolute configuration. The stereochemical designation indicates that when the molecule is oriented with the lowest priority group (hydrogen) pointing away from the observer, the remaining three substituents decrease in priority in a counterclockwise direction.

The chiral center connects four distinct groups: the hydroxyl group, a methyl group, a hydrogen atom, and the substituted aromatic ring system. The presence of the 5-fluoro-2-methylphenyl group as one of the four substituents creates significant steric and electronic influences around the stereogenic center. The bulky aromatic substituent restricts rotational freedom and creates specific conformational preferences that affect the molecule's overall three-dimensional structure.

Stereochemical purity represents a critical parameter for this compound, as the presence of the opposite enantiomer would create a racemic mixture with potentially different physical and chemical properties. The (1S) designation specifically excludes the (1R) enantiomer, ensuring that all molecules in a pure sample possess identical three-dimensional arrangements. This stereochemical homogeneity is essential for applications requiring specific molecular recognition or asymmetric synthesis protocols.

The stereochemical configuration influences intermolecular interactions, particularly hydrogen bonding patterns involving the hydroxyl group. The spatial arrangement of the hydroxyl group relative to the aromatic ring system affects the accessibility of the oxygen atom for hydrogen bond formation with other molecules. This stereochemical influence extends to crystalline packing arrangements, solution conformations, and interactions with chiral environments or catalysts.

Physicochemical Parameters

The molecular weight of this compound has been determined as 154.18 grams per mole through computational analysis and experimental verification. This molecular weight reflects the combined atomic masses of all constituent atoms, with the fluorine atom contributing significantly to the overall mass due to its relatively high atomic weight compared to hydrogen. The precise molecular weight determination enables accurate calculations for stoichiometric relationships and concentration preparations in analytical and synthetic applications.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 154.18 g/mol | |

| Molecular Formula | C9H11FO | |

| CAS Registry Number | 1344931-22-1 | |

| MDL Number | MFCD11520998 |

Density measurements for this compound provide insights into molecular packing efficiency and intermolecular forces operating in the condensed phase. While specific experimental density values were not reported in the available literature, computational predictions can estimate density based on molecular volume calculations and packing algorithms. The presence of the fluorine atom typically increases density compared to analogous hydrogen-containing compounds due to the higher atomic mass of fluorine.

Solubility characteristics of this compound reflect the balance between hydrophilic and lipophilic molecular regions. The hydroxyl functional group provides hydrogen bonding capability with protic solvents, particularly water and alcohols, enhancing solubility in polar media. However, the aromatic ring system and methyl substituents contribute significant hydrophobic character that limits aqueous solubility while promoting dissolution in organic solvents.

The compound exhibits storage stability under controlled conditions, with recommended storage temperatures of 4 degrees Celsius for optimal preservation. Temperature control prevents degradation reactions and maintains chemical integrity over extended periods. The storage recommendations reflect the compound's sensitivity to environmental factors and the importance of maintaining proper handling conditions for analytical and synthetic applications.

Spectroscopic Characterization

Nuclear Magnetic Resonance spectroscopy provides detailed structural confirmation for this compound through characteristic chemical shift patterns and coupling relationships. Proton Nuclear Magnetic Resonance analysis reveals distinct signals corresponding to different hydrogen environments within the molecule. The aromatic protons appear in the characteristic downfield region between 6.8 and 7.4 parts per million, with specific chemical shifts influenced by the electronic effects of the fluorine and methyl substituents.

The methyl group attached to the benzene ring produces a singlet signal around 2.3 parts per million, while the methyl group on the chiral carbon appears as a doublet due to coupling with the adjacent proton bearing the hydroxyl group. The proton on the chiral carbon typically resonates around 4.9 parts per million as a quartet, reflecting coupling with the three equivalent methyl protons. The hydroxyl proton appears as a broad signal that may exchange with deuterium oxide, confirming the presence of the alcohol functional group.

Carbon-13 Nuclear Magnetic Resonance spectroscopy distinguishes all carbon environments within the molecule, providing complementary structural information. The aromatic carbon atoms exhibit characteristic chemical shifts in the 110-160 parts per million region, with specific values influenced by fluorine coupling and substitution patterns. The chiral carbon bearing the hydroxyl group appears around 70 parts per million, while the methyl carbon attached to this center resonates near 25 parts per million.

Infrared spectroscopy reveals characteristic absorption bands that confirm functional group presence and molecular connectivity. The hydroxyl group produces a broad absorption band between 3200 and 3600 wavenumbers, characteristic of alcohol stretching vibrations. Aromatic carbon-hydrogen stretching appears between 3000 and 3100 wavenumbers, while aliphatic carbon-hydrogen stretching occurs between 2850 and 3000 wavenumbers. The aromatic carbon-carbon stretching vibrations manifest between 1500 and 1600 wavenumbers, confirming the benzene ring structure.

| Spectroscopic Technique | Key Observations | Diagnostic Value |

|---|---|---|

| 1H Nuclear Magnetic Resonance | Aromatic region 6.8-7.4 ppm | Ring substitution pattern |

| 1H Nuclear Magnetic Resonance | Quartet ~4.9 ppm | Chiral center proton |

| 13C Nuclear Magnetic Resonance | 110-160 ppm region | Aromatic carbons |

| Infrared Spectroscopy | 3200-3600 cm⁻¹ | Hydroxyl group |

| Infrared Spectroscopy | 1500-1600 cm⁻¹ | Aromatic framework |

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for structural elucidation. The molecular ion peak appears at mass-to-charge ratio 154, corresponding to the intact molecular weight. Characteristic fragmentation patterns include loss of water (molecular weight minus 18) and loss of the hydroxyl group (molecular weight minus 17), producing fragment ions that confirm the alcohol functionality. The aromatic ring system typically remains intact during fragmentation, producing stable tropylium-type ions that support structural assignments.

Properties

IUPAC Name |

(1S)-1-(5-fluoro-2-methylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5,7,11H,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXLBNVJZYRSMC-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)F)[C@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Reduction of Corresponding Ketone

The most widely employed and efficient method for synthesizing (1S)-1-(5-fluoro-2-methylphenyl)ethan-1-ol is the asymmetric reduction of 1-(5-fluoro-2-methylphenyl)ethan-1-one , the corresponding ketone. This approach uses chiral catalysts to induce stereoselectivity, yielding the (S)-alcohol with high enantiomeric excess (ee).

Common Catalytic Systems

| Catalyst Type | Description | Typical Conditions | Enantiomeric Excess (ee) |

|---|---|---|---|

| Corey-Bakshi-Shibata (CBS) catalyst | Oxazaborolidine catalyst enabling hydride transfer with high stereocontrol | THF or dichloromethane, -20°C to 0°C | >95% |

| Asymmetric transfer hydrogenation | Ru or Ir complexes with chiral ligands catalyzing hydrogen transfer from donor molecules | Mild temperatures, aqueous or organic media | 90-98% |

| Enzymatic ketoreductases | Biocatalysts performing stereoselective reduction under mild aqueous conditions | Ambient temperature, buffer solutions | >95% |

The CBS reduction is particularly notable for its operational simplicity and excellent stereoselectivity. The reaction typically involves treatment of the ketone with a borane source in the presence of the chiral oxazaborolidine catalyst, leading to the (S)-alcohol predominantly.

Reaction Conditions and Mechanism

- Solvents: Tetrahydrofuran (THF) or dichloromethane are preferred for solubility and catalyst activity.

- Temperature: Low temperatures (-20°C to 0°C) are used to enhance stereoselectivity.

- Hydride Source: Borane complexes (e.g., BH3·THF) or other hydride donors.

- Mechanism: The chiral catalyst coordinates to the ketone, directing hydride delivery to one face of the carbonyl, resulting in enantioselective reduction.

Alternative Synthetic Routes

While asymmetric reduction is the primary method, other approaches have been reported or can be considered for the preparation of this compound.

Resolution of Racemic Mixtures

- Chiral Chromatography : Separation of racemic alcohol by chiral stationary phase HPLC or preparative chromatography.

- Diastereomeric Salt Formation : Formation of diastereomeric derivatives with chiral acids or bases, followed by crystallization.

These methods are generally less efficient than asymmetric synthesis but can be used when direct stereoselective methods are unavailable.

Stereoselective Addition to Aldehydes

- Organometallic reagents such as methylmagnesium bromide or methyl lithium can be added stereoselectively to 5-fluoro-2-methylbenzaldehyde to form the secondary alcohol.

- Use of chiral auxiliaries or chiral ligands can induce stereoselectivity.

Enzymatic Kinetic Resolution

- Enzymes such as lipases or oxidoreductases can selectively react with one enantiomer in a racemic mixture, allowing separation.

- This method is often used for large-scale or industrial processes.

Industrial and Laboratory-Scale Considerations

- Asymmetric reduction methods, particularly CBS reduction, are favored in laboratory and industrial settings due to their high yield and stereoselectivity.

- Enzymatic methods offer environmentally friendly alternatives but may require optimization for scale.

- Resolution techniques are more resource-intensive and less commonly used for this compound.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Asymmetric Reduction (CBS) | 1-(5-fluoro-2-methylphenyl)ethan-1-one | Oxazaborolidine catalyst, BH3·THF | THF, -20°C to 0°C | High ee (>95%), straightforward | Requires chiral catalyst |

| Asymmetric Transfer Hydrogenation | 1-(5-fluoro-2-methylphenyl)ethan-1-one | Ru/Ir chiral complexes | Mild, aqueous/organic media | Mild conditions, scalable | Catalyst cost |

| Enzymatic Reduction | 1-(5-fluoro-2-methylphenyl)ethan-1-one | Ketoreductase enzymes | Ambient, aqueous buffers | Environmentally friendly | Enzyme stability, cost |

| Racemic Resolution | Racemic (1-(5-fluoro-2-methylphenyl)ethan-1-ol) | Chiral chromatography or resolving agents | Variable | Applicable when asymmetric synthesis fails | Low throughput, costly |

| Stereoselective Addition | 5-fluoro-2-methylbenzaldehyde | Chiral auxiliaries, organometallics | Low temperature, inert atmosphere | Direct stereocenter formation | Multi-step, moderate ee |

Research Findings and Analytical Confirmation

- Enantiomeric Excess : High-performance liquid chromatography (HPLC) with chiral stationary phases confirms ee values typically above 95% for asymmetric reductions.

- Spectroscopic Analysis : Nuclear Magnetic Resonance (NMR) spectroscopy, including coupling constants involving fluorine (e.g., $$ ^2J_{H-F} $$), confirms structure and stereochemistry.

- Optical Rotation : Measurement of specific rotation ([α]D) corroborates the absolute configuration of the (S)-enantiomer.

- X-ray Crystallography : When available, single-crystal X-ray diffraction provides definitive stereochemical assignment.

Notes on Related Compound Preparations

Although direct literature on this compound is limited, related compounds such as 1-(5-fluoro-2-iodophenyl)ethanone have well-documented synthetic routes involving halogenation and acylation steps, which can serve as precursors or intermediates in multi-step syntheses. The fluorinated aromatic ring is typically introduced early in the synthesis to maintain functional group compatibility.

Scientific Research Applications

Pharmaceutical Development

(1S)-1-(5-fluoro-2-methylphenyl)ethan-1-ol is being explored as a precursor or active ingredient in drug formulations targeting various conditions, including:

- Antimicrobial Activity : Studies have demonstrated its effectiveness against bacterial strains such as Staphylococcus aureus. For instance, a disk diffusion method revealed significant inhibition zones, indicating strong antibacterial properties.

- Anti-inflammatory and Analgesic Effects : Research into its therapeutic potential has shown promising results in alleviating inflammation and pain, making it a candidate for further pharmaceutical development.

Biological Studies

The compound is utilized in biochemical research to understand its interaction with biological targets:

- Enzyme Interaction Studies : The hydroxyl group can form hydrogen bonds with enzyme active sites, influencing their activity and providing insights into metabolic pathways.

- Cytotoxicity Assays : In vitro studies using cancer cell lines (e.g., MCF-7 and HT-29) have indicated that this compound exhibits potent cytotoxicity with confirmed apoptosis via flow cytometry analysis.

Industrial Applications

In addition to its pharmaceutical relevance, this compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in agrochemicals and specialty chemicals. Its unique structural features make it valuable in producing materials with specific functional properties.

Antimicrobial Activity Study

Objective : Evaluate antimicrobial efficacy against S. aureus.

Method : Disk diffusion method was employed.

Results : The compound displayed significant inhibition zones compared to control groups.

Cytotoxicity Assay

Objective : Assess cytotoxic effects on cancer cell lines.

Method : MTT assay conducted on MCF-7 (breast cancer) and HT-29 (colon cancer) cells.

Results : IC50 values indicated potent cytotoxicity, with apoptosis confirmed via flow cytometry.

Neuroprotection Study

Objective : Investigate neuroprotective effects against oxidative stress.

Method : Neuronal cells treated with neurotoxins in the presence of varying concentrations of the compound.

Results : Significant reduction in reactive oxygen species (ROS) levels was observed, affirming its protective role.

Mechanism of Action

The mechanism of action of (1S)-1-(5-fluoro-2-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors involved in neurotransmission.

Pathways Involved: It can modulate signaling pathways by altering the activity of key proteins, leading to changes in cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on the Aromatic Ring

Halogen vs. Alkyl Substituents

(S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol ():

Replacing the methyl group with iodine introduces a heavier halogen, increasing molecular weight (MW: 280.1 g/mol vs. target compound’s ~170 g/mol) and polarizability. The iodine atom enhances reactivity in cross-coupling reactions but may reduce metabolic stability compared to fluorine. Applications differ, with iodine favoring radiopharmaceuticals or contrast agents .- The (R)-configuration vs. (S)-configuration in the target compound highlights enantioselectivity in biological systems, where one enantiomer may exhibit superior activity .

Electron-Withdrawing Groups

- (1S)-2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol ():

The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, lowering pKa of the hydroxyl group and enhancing acidity. This contrasts with the methyl group in the target compound, which is electron-donating. The -CF₃ group improves resistance to oxidation but may reduce solubility in aqueous media .

Stereochemical Comparisons

(1R)-1-(5-Chloro-2-fluorophenyl)ethan-1-ol ():

The (R)-enantiomer of a chloro-fluoro analogue demonstrates how stereochemistry impacts pharmacological activity. For example, in enzyme inhibition, the (S)-enantiomer of the target compound might exhibit higher binding affinity due to spatial compatibility with chiral active sites .Enantioselective Synthesis ():

Biocatalytic reduction methods using alcohol dehydrogenases achieve >99% enantiomeric excess (ee) for 1-(3-/4-hydroxyphenyl)ethan-1-ol analogues. Similar approaches could optimize the synthesis of the target compound’s (S)-enantiomer, ensuring high purity for pharmaceutical use .

Physicochemical Properties

Notes:

Insights :

- Sodium borohydride reductions () are efficient for ketone-to-alcohol conversions but lack enantioselectivity. Asymmetric biocatalysis () or chiral resolving agents () are preferred for the target compound’s (S)-configuration.

Biological Activity

(1S)-1-(5-fluoro-2-methylphenyl)ethan-1-ol is a chiral compound with significant biological activity, primarily due to its structural features that include a fluorine atom and a hydroxyl group. This article explores its synthesis, biological mechanisms, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C10H13FO

- Molecular Weight : 182.21 g/mol

- Functional Groups : Alcohol (-OH), Aromatic ring, Fluorine substitution

The presence of the fluorine atom enhances the compound's lipophilicity and can influence its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Preparation of Starting Material : 5-fluoro-2-methylbenzaldehyde is synthesized.

- Reduction : The aldehyde is reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

- Chiral Resolution : The resulting racemic mixture is resolved to isolate the (1S)-enantiomer.

- Industrial Methods : Catalytic hydrogenation and continuous flow synthesis are employed for large-scale production.

This compound interacts with various biological targets, including:

- Enzymes : It may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.

- Receptors : The compound can modulate receptor activity, influencing neurotransmission and other signaling pathways.

These interactions can lead to alterations in cellular responses, which are critical for its therapeutic effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have shown that compounds with similar structures possess antibacterial effects. For instance:

| Compound | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Antibacterial | TBD |

| Related Compound A | Antibacterial against S. aureus | 0.20 µg/mL |

| Related Compound B | Antibacterial against E. coli | 0.78 µg/mL |

The exact MIC for this compound is yet to be determined but is anticipated to be competitive based on structural analogs .

Neuropharmacological Effects

As an intermediate in drug synthesis targeting neurological disorders, this compound may influence neurotransmitter systems, potentially offering therapeutic benefits in conditions like depression or anxiety .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally related compounds highlights its unique properties:

| Compound | Fluorine Substitution | Biological Activity |

|---|---|---|

| This compound | Present | Antibacterial, Neuroactive |

| (1S)-1-(4-fluoro-2-methylphenyl)ethan-1-ol | Present | Moderate Antibacterial |

| (1S)-1-(5-chloro-2-methylphenyl)ethan-1-ol | Absent | Lower Activity |

The fluorine substitution significantly alters the compound's pharmacokinetic and pharmacodynamic profiles, enhancing its potential applications .

Case Studies and Research Findings

Recent studies have focused on the biological activity of similar compounds, providing insights into the potential applications of this compound:

Study Example 1: Antimicrobial Efficacy

A study on fluorinated phenolic compounds demonstrated that those with specific substitutions exhibited enhanced antibacterial activity against Gram-positive bacteria . This indicates a promising avenue for further exploration of this compound in combating resistant bacterial strains.

Study Example 2: Neuroactive Properties

Research into phenylethanols has shown that modifications at the aromatic ring can significantly affect their neuroactive properties. This suggests that this compound may serve as a useful scaffold for developing new neuropharmaceuticals .

Q & A

Q. What are the standard laboratory synthesis routes for (1S)-1-(5-fluoro-2-methylphenyl)ethan-1-ol?

A common approach involves catalytic hydration of alkynes or asymmetric reduction of ketones. For example, iron phthalocyanine catalysts under aerobic conditions can hydrate arylacetylenes to secondary alcohols with Markovnikov selectivity . Biocatalytic methods using ketoreductases or engineered enzymes are also viable for achieving high enantiomeric purity, particularly for (S)-configured alcohols . Reaction optimization should include solvent choice (e.g., ethanol or THF), temperature control, and catalyst loading (e.g., 0.25 mol% FePC) to maximize yield.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H NMR : Key signals include the hydroxyl proton (δ ~1.5–2.0 ppm, broad), aromatic protons (δ ~6.7–7.1 ppm, split due to fluorine coupling), and the chiral center’s methyl group (δ ~1.4 ppm, doublet) .

- IR Spectroscopy : Detect the hydroxyl stretch (~2957 cm⁻¹) and aromatic C=C bonds (~1494 cm⁻¹) .

- Chiral HPLC or GC : Essential for confirming enantiomeric purity, especially when using asymmetric synthesis methods .

Q. What are the solubility and stability profiles under standard laboratory conditions?

This compound exhibits moderate solubility in polar solvents (e.g., ethanol, THF) and limited solubility in water. Stability studies indicate it remains intact under inert atmospheres at room temperature but may degrade under prolonged exposure to light or acidic/basic conditions. Storage recommendations include amber vials at 4°C with desiccants to prevent hydrolysis .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

- Chiral Catalysts : Use transition-metal catalysts with chiral ligands (e.g., BINAP) or enzymatic systems (e.g., ketoreductases) to favor the (S)-enantiomer .

- Chromatographic Resolution : Employ chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers post-synthesis .

- Kinetic Resolution : Exploit differential reaction rates of enantiomers using enantioselective acylating agents .

Q. How should researchers address contradictions in solubility or reactivity data across studies?

Discrepancies often arise from variations in solvent purity, temperature, or measurement techniques. For example:

- Solubility in water may differ due to trace impurities or pH adjustments.

- Reactivity with oxidizing agents (e.g., KMnO₄) could depend on solvent polarity or reaction time.

Standardize protocols using high-purity solvents and replicate conditions from literature precedents .

Q. What computational tools predict the compound’s reactivity in novel reactions?

- DFT Calculations : Model transition states for hydroxyl group reactions (e.g., oxidation to ketones) to predict regioselectivity .

- Molecular Dynamics (MD) Simulations : Analyze solvent interactions to optimize reaction media (e.g., ethanol vs. dichloromethane) .

- Docking Studies : Explore interactions with biological targets (e.g., enzymes) to design derivatives with enhanced activity .

Q. What strategies resolve discrepancies in catalytic efficiency reports?

Variables like catalyst preparation (e.g., FePC vs. Pd/C), substrate purity, or oxygen levels in aerobic reactions can affect efficiency. Controlled experiments should:

- Compare catalyst batches.

- Monitor reaction progress via TLC or GC-MS.

- Adjust reaction atmosphere (e.g., N₂ vs. O₂) .

Methodological Tables

Q. Table 1: Comparative Synthesis Routes

| Method | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|

| Iron-phthalocyanine | FePC | 67.8 | N/A (racemic) | |

| Biocatalytic reduction | Ketoreductase | 85–92 | ≥99 (S) | |

| Asymmetric hydrogenation | Chiral Ru-complex | 78 | 95 (S) |

Q. Table 2: Key Spectroscopic Data

| Technique | Key Signals | Reference |

|---|---|---|

| 1H NMR | δ 1.44 (d, J = 6.3 Hz, CH₃), 4.75 (q, J = 6.45 Hz, CH-OH), 6.78–7.11 (Ar-H) | |

| IR | 2957 cm⁻¹ (OH), 1494 cm⁻¹ (C=C), 1243 cm⁻¹ (C-O) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.